2-[(4-bromophenyl)amino]acetamide
Description
Properties
CAS No. |
213995-52-9 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method for synthesizing 2-[(4-bromophenyl)amino]acetamide derivatives involves reacting 4-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution occurs at low temperatures (0–20°C) in dichloromethane, followed by gradual warming to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
-
Dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in dichloromethane (50 mL).
-
Add triethylamine (2.91 g, 28.74 mmol) and cool to 0°C.
-
Slowly introduce chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise.
-
Stir the mixture for 16 hours at room temperature.
-
Wash with 1N HCl, purify via silica gel chromatography, and concentrate to obtain N-(4-bromophenyl)-2-chloroacetamide in 97% yield.
This intermediate serves as a precursor for further functionalization to the target acetamide.
Reductive Amination of Glycinamide
Glycinamide Hydrochloride and 4-Bromobenzaldehyde
An alternative pathway employs glycinamide hydrochloride and 4-bromobenzaldehyde under reductive conditions. Sodium hydroxide in methanol/water facilitates imine formation, followed by sodium borohydride reduction to yield the secondary amine.
-
Combine glycinamide hydrochloride and 4-bromobenzaldehyde in methanol/water.
-
Stir at 20°C for 17 hours to form the imine intermediate.
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Reduce with sodium borohydride at 0°C to produce 2-([(4-bromophenyl)methyl]amino)acetamide (92% yield).
While this method introduces a methylene spacer, modifying the aldehyde substrate could adapt it for direct synthesis of the target compound.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production emphasizes scalability and efficiency. Continuous flow reactors enhance mixing and temperature control, reducing side reactions. For example, 2-chloro-N-(4-bromophenyl)acetamide synthesis achieves >95% conversion in flow systems, compared to 85–90% in batch processes.
Table 1: Comparative Yields in Batch vs. Flow Systems
| Parameter | Batch (24 h) | Flow (2 h) |
|---|---|---|
| Conversion (%) | 90 | 98 |
| Purity (%) | 92 | 99 |
| Throughput (kg/h) | 0.5 | 5.2 |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 4-bromoaniline and acetic acid.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(4-bromophenyl)amino]acetamide exhibits promising biological activities:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism involves interference with bacterial cell wall synthesis .
- Anticancer Activity : Investigations into its anticancer properties have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways. This has been particularly noted in studies involving breast cancer cell lines such as MCF7.
Applications in Research
-
Medicinal Chemistry :
- Used as an intermediate in synthesizing other biologically active compounds.
- Investigated for potential drug development targeting specific enzymes or receptors involved in disease mechanisms.
-
Materials Science :
- Serves as a building block for advanced materials, including polymers and nanomaterials with tailored properties.
- Biological Research :
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A quantitative structure-activity relationship (QSAR) analysis demonstrated that derivatives of bromophenyl acetamides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
- Cancer Research Study : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing anticancer therapies .
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial components, leading to cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Antimicrobial Activity
- Halogenation Effects: Derivatives with –Br, –Cl, or –NO₂ groups at ortho, meta, or para positions exhibit enhanced antimicrobial activity compared to non-halogenated analogs. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide shows MICs of 13–27 μmol/L against S. aureus and E. coli .
- Lipophilicity : Higher logP values (e.g., 4.49 for the 3-chlorophenyl analog ) correlate with improved membrane penetration and microbial lethality .
Enzyme and Receptor Targeting
- α-Glucosidase Inhibition : The coumarin-thiazole hybrid Compound 18 inhibits α-glucosidase (IC₅₀: 0.38 μM), a target for diabetes management, via π-π stacking and hydrogen bonding with the enzyme’s active site .
- FPR Agonists: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2-specific agonists, activating calcium mobilization and chemotaxis in neutrophils at nanomolar concentrations .
Limitations and Opportunities
Q & A
Basic Synthesis: What are the optimal reaction conditions for synthesizing 2-[(4-bromophenyl)amino]acetamide?
The synthesis typically involves a nucleophilic substitution or amide coupling reaction. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
- Reaction time : 6–12 hours, monitored by TLC to confirm completion .
- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane yields >90% purity .
Advanced Synthesis: How can researchers address low yields or impurities during synthesis?
Low yields often arise from incomplete coupling or side reactions. Mitigation strategies:
- Intermediate isolation : Purify precursors (e.g., 4-bromoaniline) via recrystallization to reduce competing pathways .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- In-line monitoring : Employ in situ FTIR or NMR to track reaction progress and adjust conditions dynamically .
Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : NMR (δ 7.4–7.6 ppm for aromatic protons; δ 2.1 ppm for acetamide CH) and NMR confirm backbone structure .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate functional groups .
- Mass spectrometry : ESI-MS (m/z 257 [M+H]) confirms molecular weight .
Advanced Characterization: How can crystallographic data discrepancies be resolved for this compound?
- Refinement software : Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen atom positions .
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
- Validation tools : Check PLATON ADDSYM for missed symmetry elements and R values to assess data quality .
Biological Screening: What assays are recommended for evaluating its anticancer activity?
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF7, A549) with IC values calculated using nonlinear regression .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
Mechanistic Studies: How can molecular docking elucidate its mechanism of action?
- Target selection : Prioritize proteins like tubulin or DNA topoisomerase II, common targets for bromophenyl derivatives .
- Software tools : Use AutoDock Vina with AMBER force fields; validate poses via MD simulations in GROMACS .
- Binding affinity : Calculate ΔG values and compare with known inhibitors (e.g., doxorubicin) to assess potency .
Data Contradictions: How to reconcile conflicting bioactivity results across studies?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .
- Metabolic stability : Test compound stability in cell culture media (LC-MS/MS) to rule out degradation artifacts .
- Structural analogs : Compare with derivatives (e.g., 2-[(4-chlorophenyl)amino]acetamide) to isolate bromine’s role .
Structural Modifications: What rational design strategies improve solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to enhance aqueous solubility .
- Prodrug approach : Convert the amide to a carboxylic acid ester for pH-dependent release in target tissues .
- Co-crystallization : Use succinic acid or lysine as co-formers to create stable salts with higher dissolution rates .
Thermal Stability: How to assess degradation pathways using thermal analysis?
- TGA/DSC : Run thermogravimetric analysis (heating rate 10°C/min under N) to identify decomposition steps (e.g., ~200°C for acetamide cleavage) .
- Isothermal calorimetry : Measure heat flow at 25°C to predict shelf-life under storage conditions .
Solubility Challenges: What formulation strategies enhance bioavailability?
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (≤200 nm) via emulsion-solvent evaporation .
- Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) to improve solubility 5-fold .
- Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) with Labrasol® and Capryol™ 90 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
